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[3-(Methoxymethyl)oxetan-3-yl]methanamine

Cat. No.: B2771057
CAS No.: 1557736-59-0
M. Wt: 131.175
InChI Key: DCYKRPKPSQVBQB-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Contemporary Synthetic Chemistry

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, are crucial structural motifs in the landscape of modern chemistry. nih.govnumberanalytics.com Their incorporation into molecular design is driven by the unique geometric and electronic properties conferred by the strained ring system. nih.gov In medicinal chemistry, these scaffolds are not merely passive components; they actively influence a compound's therapeutic efficacy, selectivity, and pharmacokinetic profile. nih.gov Statistics indicate that over 85% of all biologically active chemical entities incorporate a heterocycle, underscoring their central role in drug design. nih.gov

The value of these heterocycles lies in their ability to provide a three-dimensional structure, which is increasingly prioritized in drug discovery to enhance target selectivity and improve pharmacokinetic properties. nih.govacs.org They serve as versatile building blocks for constructing more complex molecules and have been pivotal as intermediates in the synthesis of natural products. numberanalytics.com The inclusion of heteroatoms like oxygen or nitrogen can modify key physicochemical properties such as solubility, lipophilicity, and metabolic stability, making them indispensable tools for optimizing drug candidates. nih.govnih.gov

Overview of Oxetane (B1205548) Ring Systems: Intrinsic Ring Strain and Conformational Properties

The oxetane ring, the core of [3-(Methoxymethyl)oxetan-3-yl]methanamine, is a four-membered ether characterized by significant ring strain and distinct conformational features. The inherent strain makes these compounds valuable precursors for synthesizing a wide array of complex molecules. nih.gov

Intrinsic Ring Strain: The endocyclic angles of the oxetane ring are substantially compressed compared to the ideal tetrahedral angle, resulting in a high ring strain energy of approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgresearchgate.net This value is comparable to that of highly reactive oxiranes (epoxides) and much greater than that of the more stable five-membered tetrahydrofuran (B95107) (THF) ring. beilstein-journals.org This stored energy facilitates ring-opening reactions, making oxetanes useful synthetic intermediates. acs.orgnih.gov However, the ring is generally stable enough to be carried through multi-step syntheses, a feature heavily exploited in medicinal chemistry. acs.orgnih.gov

Conformational Properties: Early studies using electron diffraction revealed that, unlike the planar appearance often depicted in 2D drawings, the oxetane ring is not flat. It adopts a "puckered" conformation. illinois.edu This puckering minimizes torsional strain from eclipsing hydrogen atoms on adjacent carbons. The introduction of substituents, as seen in 3,3-disubstituted oxetanes, can increase this puckering. acs.orgillinois.edu The strained C-O-C bond angle also exposes the oxygen's lone pair of electrons, making the oxetane oxygen an excellent hydrogen-bond acceptor and a strong Lewis base. beilstein-journals.orgacs.org

Table 1: Comparative Ring Strain of Cyclic Ethers

Heterocycle Ring Size Ring Strain (kcal/mol)
Oxirane 3 27.3
Oxetane 4 25.5
Tetrahydrofuran 5 5.6

Historical Trajectory of Oxetane Synthesis and Reactivity Studies

The study of oxetanes dates back over a century, with key discoveries paving the way for their current applications.

Early Discovery: The parent, unsubstituted oxetane was first synthesized by Reboul in the 1870s. beilstein-journals.org For nearly a hundred years following its discovery, much of the research focused on understanding the fundamental physical and organic properties of this new class of compounds. illinois.edu

Foundational Synthetic Methods: The first synthesis of an oxetane compound was reported in 1924. ontosight.ai A landmark achievement in oxetane synthesis was the Paternò–Büchi reaction, first described by Paterno in 1909 and later explored in detail by Büchi in 1954. illinois.edu This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene remains a cornerstone method for constructing the oxetane ring. magtech.com.cn Other classical methods, such as the Williamson etherification (intramolecular cyclization of a halo-alcohol), have also been fundamental to accessing these structures. acs.org

Structural Elucidation: A pivotal moment in understanding oxetane structure came in 1984, when the first crystal structure of unsubstituted oxetane was published, confirming the slight "puckering" of the ring that had been previously suggested by electron diffraction studies. beilstein-journals.orgillinois.edu

Table 2: Key Milestones in Oxetane Chemistry

Year Researcher(s) Contribution
1870s Reboul First synthesis of the parent unsubstituted oxetane. beilstein-journals.org
1909 Paterno First description of the [2+2] photocycloaddition to form oxetanes. illinois.edu
1954 Büchi Detailed investigation and popularization of the Paternò-Büchi reaction. illinois.edu
1984 Luger & Buschmann Publication of the first X-ray crystal structure of oxetane, confirming its puckered nature. beilstein-journals.orgillinois.edu
2006 Carreira Influential work showing oxetanes as effective isosteres for gem-dimethyl and carbonyl groups. illinois.edu

Current Academic Research Trends in Oxetane-Derived Compounds

In recent decades, interest in oxetane-containing compounds has surged, particularly within the pharmaceutical and materials science sectors. ontosight.ai Current research is largely focused on leveraging the unique properties of the oxetane ring to solve long-standing challenges in drug design.

Oxetanes as Bioisosteres: A major trend is the use of the oxetane motif as a bioisostere—a substituent that mimics the size and shape of another group but imparts different physicochemical properties. Oxetanes have proven to be excellent replacements for gem-dimethyl and carbonyl groups. beilstein-journals.orgillinois.edu This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and other "drug-like" properties without sacrificing binding affinity. nih.govacs.org

Enhancing Physicochemical Properties: The small, polar nature of the oxetane ring is frequently exploited to fine-tune a molecule's properties. nih.govacs.org Appending an oxetane can increase polarity and solubility while adding minimal molecular weight. acs.org It can also influence the basicity of nearby amine groups, a critical parameter for drug-receptor interactions and pharmacokinetics. acs.org

Development of Novel Synthetic Methods: The high demand for structurally diverse oxetanes has spurred the development of new and more efficient synthetic methodologies. acs.orgmagtech.com.cn Modern research focuses on creating catalytic and stereoselective methods for oxetane synthesis, including intramolecular cyclizations, ring expansions of epoxides, and novel cycloaddition strategies. acs.orgmagtech.com.cn This allows for the creation of a wide variety of functionalized oxetane building blocks for use in drug discovery programs. nih.gov

The ongoing exploration of oxetane chemistry continues to yield groundbreaking discoveries, solidifying the role of these four-membered heterocycles as powerful tools in the future of organic synthesis and medicinal science. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B2771057 [3-(Methoxymethyl)oxetan-3-yl]methanamine CAS No. 1557736-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(methoxymethyl)oxetan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-3-6(2-7)4-9-5-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYKRPKPSQVBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxymethyl Oxetan 3 Yl Methanamine

Retrosynthetic Analysis and Strategic Disconnections for [3-(Methoxymethyl)oxetan-3-yl]methanamine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound (Target Molecule 1 ), several logical disconnections can be proposed based on its structure, which features a primary amine, an ether, and a 3,3-disubstituted oxetane (B1205548) ring.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection I (C-N Bond): The most straightforward disconnection is the carbon-nitrogen bond of the primary amine. This is a common strategy in amine synthesis. amazonaws.com This leads to two synthons: an aminomethyl synthon (-CH2NH2) and a corresponding electrophilic oxetane precursor (2 ). The practical chemical equivalent for the electrophilic precursor could be an oxetane with a leaving group (X = halide, tosylate) on the methyl group, such as 3-(halomethyl)-3-(methoxymethyl)oxetane. This suggests a synthesis route involving nucleophilic substitution with an ammonia (B1221849) equivalent. Alternatively, this disconnection points towards reductive amination of an aldehyde or reduction of a nitrile or azide (B81097).

Disconnection II (Oxetane Ring - C-O Bond): A second strategic disconnection involves breaking one of the C-O bonds of the oxetane ring itself. This approach simplifies the strained four-membered ring into a more stable acyclic precursor. magtech.com.cnacs.org This disconnection typically points to a 1,3-halohydrin or a 1,3-diol (3 ). The formation of the oxetane ring would then be achieved in the forward synthesis via an intramolecular Williamson etherification, a robust and widely used method for this purpose. acs.orgthieme-connect.de

Disconnection III (C-C Bond at Quaternary Center): A further disconnection of the acyclic diol precursor (3 ) at one of the C-C bonds adjacent to the central quaternary carbon can lead to even simpler starting materials. For instance, breaking the bond to the aminomethyl group could suggest a route starting from a simpler oxetane that is subsequently elaborated.

These disconnections outline the main strategies for the synthesis: building the functional groups onto a pre-existing oxetane core or constructing the oxetane ring from a carefully substituted acyclic precursor.

Classical Approaches to Oxetane-3-ylmethanamine Scaffolds

The synthesis of oxetane-containing molecules has become increasingly important in medicinal chemistry, leading to the development of several reliable synthetic methods. beilstein-journals.orgnih.gov These approaches can be broadly categorized into the introduction of the amine functionality and the formation of the oxetane ring itself.

Amination Strategies

Once the [3-(methoxymethyl)oxetan-3-yl] scaffold is available, the introduction of the methanamine group is a key final step.

A common method for synthesizing primary amines is the direct reaction of a haloalkyl-substituted compound with ammonia or an ammonia equivalent. google.comgoogle.com In the context of the target molecule, this involves a precursor like 3-(chloromethyl)-3-(methoxymethyl)oxetane.

The reaction typically involves nucleophilic substitution where the nitrogen atom of ammonia attacks the electrophilic carbon bearing the halogen, displacing it to form the desired amine. This method has been described for the synthesis of similar oxetane-containing amines, such as (3-methyloxetan-3-yl)methanamine, by reacting 3-(chloromethyl)-3-methyloxetane (B1585086) with liquid ammonia in a high-pressure reactor. google.comgoogle.com Another approach involves converting the corresponding alcohol, (3-ethyloxetan-3-yl)methanol, into a sulfonate ester (e.g., mesylate or tosylate), which is a good leaving group, followed by reaction with ammonia. google.com

Table 1: Examples of Direct Amination for Oxetane Scaffolds

Precursor Reagents Product Reference
3-(Chloromethyl)-3-methyloxetane Liquid Ammonia (3-Methyloxetan-3-yl)methanamine google.comgoogle.com

Reductive amination is a powerful and widely used method for forming C-N bonds. nih.gov This pathway can be applied in several ways to synthesize this compound.

One common strategy starts with oxetan-3-one. While this would not directly yield the 3,3-disubstituted pattern of the target molecule, it is a key building block for many 3-substituted oxetanes. acs.orgnih.gov For the target molecule, a more relevant precursor would be 3-(methoxymethyl)oxetan-3-carbaldehyde. Reductive amination of this aldehyde with ammonia, typically using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), would yield the target primary amine.

An alternative pathway involves the reduction of related nitrogen-containing functional groups. For example, a precursor such as 3-(methoxymethyl)oxetan-3-carbonitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. chemrxiv.org Similarly, a 3-(azidomethyl)oxetane derivative can be reduced to the amine via Staudinger reaction or catalytic hydrogenation, which are often mild and efficient methods. chemrxiv.org

Table 2: Potential Reductive Pathways to the Target Amine

Precursor Functional Group Typical Reducing Agents Intermediate Step Reference
Aldehyde NaBH3CN, NaBH(OAc)3, H2/Catalyst Imine formation with ammonia nih.gov
Nitrile LiAlH4, H2/Catalyst (e.g., Raney Ni) Direct reduction chemrxiv.org

Ring-Closing Reactions for Oxetane Nucleus Formation

The construction of the strained four-membered oxetane ring is a critical part of the synthesis. Intramolecular cyclization is one of the most common and effective strategies. magtech.com.cnacs.org

The Williamson etherification is the cornerstone of intramolecular cyclization for oxetane synthesis. acs.orgthieme-connect.de This reaction involves the formation of an ether from an organohalide and an alcohol. In the context of oxetane synthesis, the reaction is intramolecular, starting from a molecule that contains both a hydroxyl group and a leaving group (typically a halide or sulfonate) in a 1,3-relationship.

For the synthesis of this compound, the key acyclic precursor would be a substituted propane-1,3-diol, such as 2-(aminomethyl)-2-(methoxymethyl)propane-1,3-diol or a protected version thereof. The synthesis would proceed via the following general steps:

Synthesis of the 1,3-Diol: Starting from a malonate derivative, functional groups can be installed. For instance, diethyl malonate can be alkylated to introduce the methoxymethyl and a protected aminomethyl group. Subsequent reduction of the ester groups to alcohols yields the required 1,3-diol. acs.org

Monotosylation: One of the primary hydroxyl groups of the diol is selectively converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs). thieme-connect.de This is often achieved by reacting the diol with one equivalent of tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.

Cyclization: Treatment of the resulting tosylated or mesylated alcohol with a strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu)) promotes an intramolecular SN2 reaction. acs.orgthieme-connect.de The alkoxide formed by deprotonation of the remaining hydroxyl group attacks the carbon bearing the leaving group, displacing it and forming the four-membered oxetane ring.

Deprotection: If a protecting group was used for the amine functionality, a final deprotection step is required to yield the target compound.

This strategy has been successfully employed for the synthesis of a wide variety of 3,3-disubstituted oxetanes. acs.orgrsc.org

Table 3: General Scheme for Intramolecular Cyclization

Step Description Typical Reagents Reference
1 Diol Synthesis Diethyl malonate, alkyl halides, LiAlH4 acs.org
2 Monofunctionalization TsCl, MsCl, pyridine thieme-connect.de
Ring Contraction Reactions from Larger Heterocycles (e.g., gamma-lactones)

A notable strategy for synthesizing the oxetane ring involves the ring contraction of larger, more readily available heterocyclic precursors, such as γ-lactones. nih.gov This approach leverages the transformation of a five-membered lactone into a four-membered ether. The process typically begins with the creation of a good leaving group, such as a triflate or mesylate, at the α-position (C-2) of the γ-lactone. nih.govchimia.ch

When α-triflates of γ-lactones are treated with a base, such as potassium carbonate, in an alcohol solvent like methanol, an efficient ring contraction occurs. chimia.ch The reaction proceeds through the alcoholysis of the lactone, followed by an intramolecular Williamson etherification where the hydroxyl group at the C-4 position attacks the C-2 carbon, displacing the triflate group and forming the strained oxetane ring. nih.gov This method yields oxetane-2-carboxylates, which are valuable intermediates that can be further modified to introduce the desired substituents. nih.govchimia.ch The stereochemical outcome at the C-2 position of the newly formed oxetane is influenced by the configuration of substituents on the starting lactone. researchgate.net While this method has been extensively studied for producing oxetane nucleosides and amino acids, its principles can be adapted for the synthesis of other substituted oxetanes. nih.govnih.gov

Starting MaterialReagentsProductYieldReference
α-Triflate of γ-lactoneK₂CO₃, MethanolOxetane-2-carboxylate70-82% nih.gov
2-Bromo-γ-butyrolactoneEthanolic KOHOxetanecarboxylic acidHigh Yield nih.gov

Modern Synthetic Advancements for this compound and Related Analogs

Recent advancements in synthetic chemistry have provided more direct and versatile routes to complex oxetanes, including those with the specific substitution pattern of this compound.

Strain-Release Driven Synthesis

The inherent ring strain of four-membered rings like oxetanes can be harnessed as a thermodynamic driving force in synthesis. nih.gov Strain-release-driven methods allow for the construction of complex molecules under mild conditions. researchgate.net A modern, modular approach for synthesizing 3-amino-oxetanes starts from the commercially available oxetan-3-one. nih.govresearchgate.net

This strategy involves an initial reaction of oxetan-3-one with an amine and benzotriazole (B28993) to form a stable amine-benzotriazole intermediate. This adduct is described as a "spring-loaded" species. Subsequent reaction with various organometallic reagents, such as Grignard reagents, proceeds smoothly under mild conditions to afford a diverse range of 3-amino-oxetanes in good to high yields. nih.govresearchgate.net The simplicity and broad applicability of this two-step method facilitate the synthesis of derivatives that were previously difficult to obtain. nih.gov

Metal-Catalyzed Transformations in Oxetane Synthesis

Metal catalysis offers powerful tools for constructing the oxetane ring with high efficiency and selectivity. beilstein-journals.org One of the primary methods is the [2+2] cycloaddition between a carbonyl compound and an olefin. beilstein-journals.orgacs.org Lewis acid-catalyzed asymmetric formal [2+2] cycloadditions have been developed to produce highly substituted oxetanes. For instance, chiral Cu(II) or Pd(II) complexes can catalyze the reaction between trifluoropyruvate and silyl (B83357) enol ethers or vinyl acetate (B1210297) to form 2-trifluoromethyloxetanes with excellent yields and high stereoselectivity. acs.org

Another modern advancement is the use of metal hydride atom transfer/radical polar crossover (MHAT/RPC) to achieve the cycloisomerization of homoallylic alcohols into oxetanes. beilstein-journals.org This cobalt-catalyzed protocol is notable for its mild conditions, high yields, and broad substrate scope, even allowing for the synthesis of medicinally relevant spirooxetanes. beilstein-journals.org

Reaction TypeCatalystSubstratesProductKey FeaturesReference
Formal [2+2] CycloadditionChiral Cu(II) or Pd(II) complexCarbonyls and AlkenesPolysubstituted OxetanesHigh yield, high stereoselectivity acs.org
Cycloisomerization (MHAT/RPC)Cobalt complexHomoallylic AlcoholsSubstituted OxetanesMild conditions, broad scope beilstein-journals.org

Alternative Amine Introduction Techniques

Directly installing the aminomethyl group onto the 3-position of the oxetane ring is a critical step. Modern organic chemistry provides several elegant solutions for this transformation.

A novel and powerful method for forming C-N bonds involves the defluorosulfonylation-coupling of sulfonyl fluorides. This reaction allows for the direct coupling of an amine with a suitable oxetane precursor. The process is believed to proceed through the formation of a planar oxetane carbocation upon warming, which is then trapped by an amine. researchgate.net This disconnection strategy is highly effective and tolerant of a wide range of functional groups, making it suitable for creating libraries of compounds in an array format. researchgate.net

The Aza-Michael addition is a reliable and widely used method for forming carbon-nitrogen bonds. mdpi.combohrium.com This strategy can be applied to the synthesis of 3-substituted oxetanes by first preparing an oxetane-based Michael acceptor. nih.govresearchgate.net Specifically, methyl 2-(oxetan-3-ylidene)acetate, which can be synthesized from oxetan-3-one via a Horner-Wadsworth-Emmons reaction, serves as an excellent substrate. mdpi.comnih.gov

The subsequent Aza-Michael addition of various amines to this α,β-unsaturated ester proceeds efficiently, often catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.combohrium.comnih.gov This method provides a direct route to installing a functionalized side chain at the C3 position, which can then be converted to the desired aminomethyl and methoxymethyl groups.

Michael AcceptorAmineCatalyst/ConditionsProduct TypeReference
Methyl 2-(oxetan-3-ylidene)acetateVarious (N-Boc-cycloaminyl)aminesDBU, Acetonitrile, 65 °C3-substituted 3-(acetoxymethyl)oxetanes mdpi.comnih.gov
Methyl 2-(oxetan-3-ylidene)acetateHeterocyclic aminesDBU, AcetonitrileFunctionalized 3-substituted oxetanes bohrium.comresearchgate.net

Stereochemical Control and Diastereoselectivity in Oxetane-Amine Synthesis

Achieving stereochemical control in the synthesis of 3,3-disubstituted oxetanes like this compound is a significant challenge due to the creation of a quaternary stereocenter. The synthesis of structurally related 3-(aryloxymethyl)oxetan-3-ylamines provides a relevant model for discussing potential stereochemical outcomes. In these syntheses, the key stereocenter is typically established during the formation of the oxetane ring or through the introduction of substituents onto a pre-existing oxetane core.

A common strategy involves the cyclization of a suitably substituted propane-1,3-diol derivative. For instance, the synthesis can start from 2,2-bis(bromomethyl)propane-1,3-diol, which upon cyclization, forms a 3-(bromomethyl)oxetan-3-yl)methanol intermediate. connectjournals.com The subsequent nucleophilic substitution to introduce the methoxymethyl group and conversion of the hydroxyl group to an amine can proceed without affecting the oxetane core's stereochemistry if it were pre-established.

However, if chiral starting materials are used, such as an enantiomerically enriched propane-1,3-diol derivative, the stereochemistry of the final product can be controlled. The diastereoselectivity of such syntheses would depend on the facial selectivity of the nucleophilic attack during the cyclization step. The use of chiral auxiliaries or catalysts in these cyclization reactions can also influence the stereochemical outcome, although specific examples for this compound are not extensively documented in publicly available literature.

In the absence of a chiral influence, the synthesis would result in a racemic mixture of enantiomers. The separation of these enantiomers would then require chiral chromatography or resolution with a chiral resolving agent at a suitable stage of the synthesis.

Table 1: Potential Diastereomeric Outcomes in a Hypothetical Stereoselective Synthesis

StepTransformationPotential Stereochemical IssueMethod of Control
1Oxetane ring formationCreation of a chiral center at C3Use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
2Functional group interconversionRacemization under harsh conditionsMild reaction conditions, use of protecting groups.
3Introduction of amineInversion or retention of configurationChoice of reaction mechanism (e.g., SN2 vs. Mitsunobu).

Scalability and Process Optimization of this compound Synthesis

The scalability of the synthesis of this compound is crucial for its application in pharmaceutical development. A scalable process must consider factors such as the availability and cost of starting materials, the safety of the reaction conditions, the efficiency of each step, and the ease of purification.

A potential scalable synthesis can be extrapolated from the preparation of similar 3,3-disubstituted oxetanes. connectjournals.com A likely multi-step sequence would involve:

Oxetane Ring Formation: Cyclization of a suitable precursor like 2-(methoxymethyl)-2-(hydroxymethyl)propane-1,3-diol. This diol could be prepared from commercially available starting materials. The cyclization is often achieved by converting the terminal hydroxyl groups into good leaving groups (e.g., tosylates or mesylates) followed by intramolecular Williamson ether synthesis under basic conditions.

Introduction of the Aminomethyl Group: The remaining hydroxyl group on the oxetane ring would then need to be converted into an aminomethyl group. This can be achieved through a two-step process: conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction of the azide to the amine. Alternatively, a direct amination protocol could be employed.

For large-scale production, process optimization would focus on several key areas:

Reagent Selection: Utilizing less expensive and hazardous reagents. For example, replacing potentially explosive azide reagents with safer alternatives if possible.

Solvent Choice: Selecting solvents that are effective, safe, and easily recoverable.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and minimize side product formation.

Purification: Developing efficient purification methods, such as crystallization or distillation, to avoid costly and time-consuming chromatography. Patents for similar oxetan-3-ylmethanamines describe purification through distillation under reduced pressure. google.com

Table 2: Key Parameters for Process Optimization

ParameterLaboratory ScalePilot Plant / Industrial ScaleConsiderations for Optimization
Starting Materials High purity reagentsCost-effective, readily available materialsSourcing, quality control, and cost analysis.
Reaction Vessels GlasswareGlass-lined or stainless steel reactorsHeat transfer, mixing efficiency, and material compatibility.
Temperature Control Heating mantles, ice bathsJacketed reactors with precise temperature controlExotherm management and maintaining optimal reaction kinetics.
Work-up & Isolation Liquid-liquid extraction, chromatographyExtraction with phase separation, crystallization, filtrationMinimizing solvent use, waste generation, and product loss.
Yield Often prioritized for proof-of-conceptOverall process efficiency and cost-effectiveness are keyStep-wise yield optimization and reducing the number of synthetic steps.

Chemical Reactivity and Reaction Mechanisms of 3 Methoxymethyl Oxetan 3 Yl Methanamine

Oxetane (B1205548) Ring-Opening Reactions

The inherent ring strain of the oxetane ring (approximately 107 kJ/mol) is a significant driving force for its reactivity, particularly in ring-opening reactions. utexas.edu However, the substitution pattern on the ring plays a crucial role in modulating this reactivity.

Nucleophilic Ring Opening Pathways

The ring-opening of oxetanes can be initiated by nucleophilic attack on one of the α-carbon atoms. In the case of [3-(Methoxymethyl)oxetan-3-yl]methanamine, which is a 3,3-disubstituted oxetane, the pathway for external nucleophiles to the C-O σ* antibonding orbital is sterically hindered by the substituents at the C3 position. nih.gov This steric shielding generally renders 3,3-disubstituted oxetanes more stable towards nucleophilic attack compared to 2-substituted or monosubstituted oxetanes. utexas.edunih.gov

However, powerful nucleophiles, such as organolithium or Grignard reagents, can overcome this steric hindrance to open the ring, typically requiring elevated temperatures and longer reaction times. utexas.edu Research on analogous compounds, specifically 3-(methoxymethyl)- and 3-(dimethylaminomethyl)oxetanes, has shown an enhanced reactivity towards butyllithium. The total rates of deprotonation and nucleophilic substitution at the C2 position for these compounds were found to be 25-4000 times higher than that of 3,3-diethyloxetane, suggesting that the heteroatom-containing side chains can influence the ring's susceptibility to nucleophilic attack. lookchem.com

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks a carbon atom adjacent to the ring oxygen, leading to the cleavage of a C-O bond and the formation of a functionalized 1,3-diol derivative after an acidic workup.

Acid-Catalyzed Ring Opening Mechanisms

Oxetane rings are notably susceptible to ring-opening under acidic conditions, a reactivity that is often exploited in synthesis. digitellinc.combeilstein-journals.org The mechanism is initiated by the protonation of the oxetane oxygen atom by a Brønsted or Lewis acid, which significantly activates the ring towards nucleophilic attack by making the ring carbons more electrophilic. researchgate.net

A weak nucleophile, which would not react with the unactivated oxetane, can then attack one of the ring carbons. For 3,3-disubstituted oxetanes, this can lead to the formation of a stabilized tertiary carbocation intermediate upon ring cleavage, which is then trapped by the nucleophile. nih.gov

Notably, the presence of an internal nucleophile, such as the primary amine in this compound, can facilitate intramolecular ring-opening, especially under acidic conditions. nih.govacs.org Protonation of the oxetane oxygen can be followed by an intramolecular attack by the neighboring aminomethyl group, potentially leading to the formation of a bicyclic or rearranged product. This susceptibility to intramolecular reactions is a key consideration in the synthetic manipulation of such compounds.

Catalyst TypeExample CatalystGeneral ConditionsProduct Type
Brønsted AcidTf₂NHRoom Temperature1,4-Dioxanes (with diols)
Lewis AcidMgBr₂·OEt₂Solvent-free, rtβ-amino alcohols (with amines)
Lewis AcidTMSOTf, Yb(OTf)₃-78 °C to rt1,3-diols / peroxyalcohols

This table presents general examples of acid-catalyzed ring-opening reactions for substituted oxetanes based on available literature. researchgate.netnih.gov

Influence of Substitution Patterns on Ring Stability and Reactivity

The substitution pattern on the oxetane ring is a critical determinant of its stability and reactivity profile. As a general rule, 3,3-disubstituted oxetanes, such as this compound, exhibit greater chemical and metabolic stability compared to other substitution patterns. nih.govacs.org

This increased stability is primarily attributed to steric effects. The two substituents at the C3 position effectively shield the methylene (B1212753) carbons (C2 and C4) of the ring from the approach of external nucleophiles. nih.gov In contrast, 2-substituted or 3-monosubstituted oxetanes are more susceptible to ring scission and metabolic degradation. acs.org

Furthermore, the substituents exert electronic effects. The electronegative oxygen atom of the oxetane ring has a powerful inductive electron-withdrawing effect that propagates to the 3-position. nih.gov This can influence the properties of the substituents, for instance, by reducing the basicity of the proximal primary amine group in this compound. utexas.edunih.gov This attenuation of amine pKa is a well-documented effect and is a key consideration in drug design. nih.gov

Substitution PatternRelative StabilityKey Influencing Factor
3,3-DisubstitutedHighSteric hindrance at C3 shields the ring. utexas.edunih.gov
3-MonosubstitutedModerateLess steric hindrance than 3,3-disubstituted. acs.org
2-MonosubstitutedLowerMore susceptible to ring scission. acs.org
UnsubstitutedLowHigh susceptibility to nucleophilic attack.

Reactivity Profiles of the Primary Amine Functional Group

The primary amine group of this compound exhibits characteristic nucleophilic behavior, allowing for a variety of functionalization reactions such as alkylation, acylation, and condensation. The oxetane ring is generally stable under the neutral or basic conditions often employed for these transformations. utexas.educhemrxiv.org

Alkylation and Acylation Reactions

As a primary amine, this compound readily undergoes alkylation with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts upon exhaustive alkylation. These are standard SN2 reactions where the amine acts as the nucleophile.

Acylation reactions with acylating agents like acyl chlorides or acid anhydrides proceed efficiently to yield stable amide derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl). The oxetane core is robust under these conditions. These reactions are fundamental for incorporating the oxetane moiety into larger molecular scaffolds, such as peptides or polymers. digitellinc.comchemrxiv.org

Condensation Reactions Leading to Imines and Heterocyclic Derivatives

The primary amine functionality can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). acs.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. wikipedia.orgnih.gov The formation of the imine proceeds through a hemiaminal intermediate, followed by the elimination of a water molecule. wikipedia.org To drive the reaction to completion, water is often removed using methods like azeotropic distillation or drying agents. acs.orgnih.gov

Imines are valuable synthetic intermediates. They can be reduced to form secondary amines or can participate in cycloaddition and other reactions to generate a wide array of nitrogen-containing heterocyclic derivatives. acs.orgnih.gov The reaction of this compound with various carbonyl compounds provides a straightforward route to more complex oxetane-containing structures.

Ring Expansion Reactions of Oxetane Derivatives

The inherent strain in the four-membered oxetane ring provides a thermodynamic driving force for ring expansion reactions, transforming them into less-strained five- or six-membered heterocycles. acs.org These transformations are valuable for accessing more complex molecular scaffolds.

Carbene-Mediated Ring Expansions

The reaction of oxetanes with carbenes or carbenoids can lead to the formation of an intermediate ylide, which can then rearrange to afford a ring-expanded product, typically a substituted tetrahydrofuran (B95107). The specific outcome depends on the nature of the carbene and the substitution pattern of the oxetane.

Metal-Catalyzed Cycloaddition and Rearrangement Sequences

Transition metals, particularly palladium, can catalyze skeletal rearrangements of functionalized oxetanes. For instance, a dual palladium- and acid-catalyzed arylative skeletal rearrangement of 3-vinyloxetan-3-ols has been reported to produce 2,5-dihydrofurans. beilstein-journals.orgnih.gov Such processes often involve the coordination of the metal to a functional group on the oxetane, followed by a sequence of steps including ring-opening and re-cyclization to form a larger, more stable ring system. These reactions leverage the strain of the oxetane ring to facilitate complex transformations. acs.org

Nucleophilic Ring Expansion Mechanisms

Certain ring expansions proceed through a nucleophilic attack followed by rearrangement. An example is the expansion of epoxides to oxetanes, which can be seen as a variant of the Williamson etherification. acs.org A similar principle can be applied to expand oxetanes. For instance, attack by a nucleophile bearing a leaving group at an appropriate distance could initiate an intramolecular cyclization that results in a larger ring, a process conceptually similar to a carbocation rearrangement leading to ring expansion. masterorganicchemistry.com

Electrophilic and Radical Transformations of the Oxetane Core

The oxetane ring can undergo transformations when subjected to electrophilic or radical conditions. Ring-opening is a common outcome, leading to functionalized acyclic products. magtech.com.cnresearchgate.net

Under acidic conditions, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack. This typically results in ring-opening. digitellinc.comresearchgate.net Electrophilic ring-opening reactions can also occur where an electrophile coordinates to the oxygen, followed by attack of a nucleophile at one of the ring carbons. magtech.com.cn The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn For instance, silicon-directed electrophilic cyclization of homoallylic alcohols can produce oxetanes, indicating the ring's involvement in electrophilic processes. beilstein-journals.orgbeilstein-journals.org

The oxetane core can also participate in radical reactions. Radicals can be generated at a carbon atom on the oxetane ring, particularly at the 3-position. For example, photochemical oxidation can induce decarboxylation of 3-aryloxetan-3-carboxylic acids, generating a benzylic radical. beilstein-journals.orgnih.gov This radical can then be coupled with activated alkenes in a Giese-type addition, demonstrating that the oxetane core can sustain radical intermediates for further functionalization. beilstein-journals.orgnih.govbeilstein-journals.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is dictated by the reactivity of its primary amine and methoxymethyl ether groups, as well as the stability of the oxetane ring itself. The 3,3-disubstituted oxetane core is generally robust and stable towards many common redox reagents, allowing for selective transformations of the side chains. chemrxiv.org

Oxidation: The primary amine is susceptible to oxidation. Depending on the reagent and conditions, it can be oxidized to various products such as imines, oximes, or nitriles, or it could be removed entirely. However, more common is the oxidation of other functional groups in the presence of the amine. For example, studies on similar structures show that a primary alcohol on the oxetane ring can be oxidized to an aldehyde using reagents like Dess-Martin periodinane (DMP) or to a carboxylic acid using TEMPO/PIDA, with the oxetane ring and other groups remaining intact. chemrxiv.org The ether linkage is generally stable to oxidation unless harsh conditions are employed.

Reduction: The functional groups present in this compound (amine, ether, oxetane) are already in a reduced state and are generally not susceptible to further reduction under standard catalytic hydrogenation or with common hydride reagents (e.g., NaBH₄, LiAlH₄). chemrxiv.org The oxetane ring itself is stable to these conditions. Reductive amination, a process to form amines, is not applicable here as the starting material is already an amine. The primary utility in reduction chemistry would involve transforming other parts of a larger molecule containing this oxetane moiety, relying on the stability of the core. chemrxiv.org

Table 2: Summary of Potential Redox Reactions

Reaction Type Reagent Class Potential Outcome on this compound Oxetane Core Stability
Oxidation Mild Oxidants (e.g., DMP) Oxidation of primary amine (if unprotected) High
Oxidation Strong Oxidants (e.g., KMnO₄) Potential for ring-opening or side-chain cleavage Moderate to Low
Reduction Catalytic Hydrogenation No reaction expected on the core molecule High

| Reduction | Hydride Reagents (e.g., LiAlH₄) | No reaction expected on the core molecule | High |

Computational and Theoretical Studies of 3 Methoxymethyl Oxetan 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Detailed quantum chemical calculations are essential for understanding the electronic structure, bonding, and reactivity of a molecule. Such calculations, often employing methods like Density Functional Theory (DFT), provide insights into molecular orbitals, electron density distributions, and electrostatic potential surfaces. researchgate.netepstem.net

Molecular Orbitals and Electron Density Distributions

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electron density distribution for [3-(Methoxymethyl)oxetan-3-yl]methanamine are not available in the reviewed literature. Generally, the HOMO and LUMO energies are indicative of a molecule's chemical reactivity and stability. researchgate.net The electron density distribution would likely show higher density around the electronegative oxygen and nitrogen atoms, influencing the molecule's interaction with other chemical species.

Electrostatic Potential Surface Mapping

An electrostatic potential surface map identifies the electron-rich and electron-poor regions of a molecule, which is crucial for predicting non-covalent interactions. For this compound, one would anticipate negative potential (electron-rich regions) around the oxygen atom of the oxetane (B1205548) ring and the nitrogen atom of the amine group, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are powerful tools to explore the three-dimensional structure and dynamic behavior of molecules over time. elifesciences.orgresearchgate.net

Stable Conformers and Energy Barriers

The oxetane ring is known to have a small puckering angle, which is significantly less than that of cyclobutane. beilstein-journals.org The side chains, a methoxymethyl group and a methanamine group, attached to the same carbon of the oxetane ring, will have multiple rotatable bonds. A thorough conformational analysis would identify the low-energy, stable conformers and the energy barriers for interconversion between them. This information is critical for understanding how the molecule might bind to a biological target. However, specific studies detailing these conformers and energy barriers for this compound are not currently published.

Dynamic Behavior of the Oxetane Ring and Side Chain

Molecular dynamics simulations could provide a detailed picture of the flexibility of the oxetane ring and the movement of the methoxymethyl and methanamine side chains in a solvent environment. elifesciences.org Such simulations would reveal the accessible conformational space and the timescale of conformational changes, which are important for its pharmacokinetic and pharmacodynamic properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. The strained four-membered ring of oxetanes can undergo ring-opening reactions, typically activated by a Lewis acid. beilstein-journals.org Computational studies could elucidate the step-by-step mechanism of such reactions for this compound, providing valuable information for its synthetic applications and potential metabolic pathways. At present, no such specific computational studies for this compound have been reported.

Lack of Specific Computational Data for this compound Hinders In-Depth Theoretical Analysis

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical studies specifically focused on the chemical compound this compound. While the broader class of oxetanes has garnered interest in medicinal chemistry for their ability to influence physicochemical properties, detailed quantum chemical calculations and theoretical analyses for this particular derivative are not publicly available. Consequently, a thorough examination of its transition state characterization, potential energy surface, kinetic and thermodynamic aspects of reactivity, and structure-reactivity relationships based on theoretical data cannot be provided at this time.

General concepts in computational chemistry, such as the use of ab initio methods and density functional theory (DFT), are routinely applied to understand reaction mechanisms. These studies often involve locating and characterizing transition states, which are first-order saddle points on the potential energy surface, to elucidate reaction pathways and calculate activation energies. Furthermore, mapping the potential energy surface provides a global view of the energetic landscape of a chemical reaction, identifying intermediates and transition structures that connect reactants to products.

Kinetic and thermodynamic parameters, including reaction rate constants and equilibrium constants, can be derived from the computed energetic data, often employing transition state theory. Such theoretical investigations are invaluable for predicting the feasibility and outcomes of chemical reactions.

Moreover, establishing structure-reactivity relationships through computational analysis allows for the rational design of new molecules with desired properties. By systematically modifying the structure of a molecule and calculating the resulting changes in its reactivity, researchers can gain insights into the electronic and steric factors that govern its chemical behavior.

Despite the established utility of these computational methods, their specific application to this compound has not been documented in the accessible scientific literature. The synthesis of related oxetane derivatives has been reported, but these studies have not been complemented by in-depth computational analyses of their reaction mechanisms or reactivity profiles. Without dedicated computational studies, a detailed and scientifically accurate article on the theoretical aspects of this compound, as outlined in the initial request, cannot be generated. Further research in this area is required to fill this knowledge void.

Role As a Versatile Building Block in Complex Molecular Architectures

Integration into Divergent Organic Synthesis Pathways

Divergent synthesis is a powerful strategy that enables the creation of a library of structurally diverse compounds from a common intermediate. mdpi.comcaltech.edu [3-(Methoxymethyl)oxetan-3-yl]methanamine is an ideal starting point for such pathways due to its orthogonal functional groups. The primary amine can undergo a vast range of transformations independently of the ether group or the oxetane (B1205548) ring under specific conditions.

The nucleophilic nature of the aminomethyl group allows for reactions such as:

Acylation: Formation of amides with various carboxylic acids, acyl chlorides, or anhydrides.

Alkylation: Introduction of diverse substituents via reaction with alkyl halides.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Arylation: Formation of C-N bonds through coupling reactions.

Each of these transformations can lead to a different class of compounds, all retaining the core oxetane scaffold. For example, a divergent approach could start with the acylation of the amine with different partners to create a library of amide derivatives. Alternatively, the amine could be protected, allowing for modifications elsewhere in a molecule before its deprotection and subsequent diversification. This modular approach is highly efficient for exploring chemical space, particularly in the early stages of drug discovery. beilstein-journals.org

Precursor for the Construction of Polycyclic and Spirocyclic Systems

The structural rigidity and unique vectoral arrangement of substituents on the 3,3-disubstituted oxetane core make this compound a valuable precursor for synthesizing complex polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in medicinal chemistry due to their three-dimensional nature. researchgate.netresearchgate.net

The primary amine of this compound can serve as a key handle for annulation reactions, where a new ring is fused onto the existing scaffold. For instance, the amine can be converted into a reactive intermediate that participates in intramolecular cyclizations to form nitrogen-containing heterocycles. One published strategy involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides, which then undergo oxidative cyclization to yield fused benzimidazole (B57391) systems. mdpi.com A similar strategy could theoretically be applied by first derivatizing the amine of the title compound to participate in cyclization reactions, thereby constructing novel polycyclic frameworks.

Furthermore, the synthesis of spirocyclic systems often involves the formation of a new ring at a quaternary center. pitt.edursc.org The 3-position of the oxetane ring in this compound is such a center. Synthetic strategies could be devised where the aminomethyl and methoxymethyl groups are transformed into reactive arms that can cyclize back onto a scaffold attached to the oxetane, leading to the formation of intricate spiro-heterocycles. mdpi.com

Applications in Polymer Chemistry as Monomers or Cross-linking Agents

Oxetanes are highly effective monomers for photoinitiated cationic polymerization. toagosei.co.jp The high ring strain of the four-membered ether (approximately 107 kJ/mol) provides a strong thermodynamic driving force for ring-opening polymerization. wikipedia.org This process, typically initiated by Lewis or Brønsted acids, results in the formation of polyethers. wikipedia.org this compound can serve as a functional monomer in such polymerizations. The resulting polyether would feature regularly spaced side chains containing aminomethyl and methoxymethyl groups.

Key characteristics of oxetane polymerization include:

Rapid Cure Speed: Oxetanes can polymerize quickly upon initiation, especially when co-polymerized with other cyclic ethers like epoxides. toagosei.co.jpradtech.org

Low Viscosity: Oxetane monomers generally have low viscosity, which is advantageous for processing in applications like coatings and 3D printing. radtech.orgnagaseamerica.com

Low Shrinkage: Ring-opening polymerization typically exhibits lower volume shrinkage compared to the polymerization of acrylates. rsc.org

The functional groups of this compound can impart specific properties to the resulting polymer. The ether linkages can enhance flexibility and solubility, while the primary amine groups introduce sites for post-polymerization modification or can serve as cross-linking points. The amine's basicity could also influence the polymerization kinetics.

The primary amine functionality also allows the molecule to act as a cross-linking agent . It can react with other polymers containing suitable electrophilic groups (e.g., epoxides, isocyanates, or activated esters), forming a durable three-dimensional network. This is analogous to how other diamines, such as 3-aminomethyl-3,5,5-trimethylcyclohexylamine, are used as hardeners for epoxy resins. nih.govoecd.org

Application AreaRole of this compoundKey Benefit
UV-Curable Coatings & InksFunctional MonomerRapid polymerization, good adhesion, functional side chains. nagaseamerica.com
3D Printing ResinsFunctional MonomerLow viscosity and low shrinkage during polymerization. nagaseamerica.comrsc.org
Polymer ElectrolytesPolymer Backbone ComponentEther linkages can coordinate with cations like Li+. acs.org
Epoxy Resins / AdhesivesCross-linking Agent / HardenerPrimary amine reacts to form a robust polymer network.

Derivatization Strategies for Novel Chemical Entity Generation

The generation of novel chemical entities is central to fields like drug discovery. This compound is an excellent scaffold for creating such entities due to its dual functionality. rsc.org The primary amine is a particularly versatile handle for derivatization.

Standard synthetic transformations can be applied to generate a wide range of derivatives. For example, acylation of the amine with various fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), is a common technique to improve chromatographic properties and create novel analogs for analysis. nih.govresearchgate.net

A documented synthetic route for creating analogous compounds involves a multi-step sequence starting from a precursor like (3-(bromomethyl)oxetan-3-yl)methanol. connectjournals.com This precursor can be reacted with various phenols to introduce an aryloxymethyl group. Subsequent oxidation of the alcohol to a carboxylic acid, followed by a Curtius rearrangement and deprotection, yields the final 3-(aryloxymethyl)oxetan-3-ylamines. connectjournals.com A similar strategic approach could be envisioned for modifying the methoxymethyl side of the title compound, further expanding the diversity of accessible molecules.

Examples of Derivatization Reactions:

Reaction TypeReagentsResulting Functional Group
Acylation R-COCl, BaseAmide (R-CONH-)
Sulfonylation R-SO₂Cl, BaseSulfonamide (R-SO₂NH-)
Reductive Amination R¹R²C=O, NaBH₃CNSecondary/Tertiary Amine (R¹R²CH-NH-)
Urea Formation R-NCOUrea (R-NH-CO-NH-)
Michael Addition α,β-unsaturated carbonylβ-amino carbonyl

These derivatization strategies allow chemists to systematically modify the structure of this compound to optimize properties such as biological activity, selectivity, and pharmacokinetics. acs.org

Utility in the Synthesis of Scaffolds for Materials Science Applications

The unique structural and electronic properties of the oxetane ring make it a valuable component in the design of advanced materials. researchgate.net When incorporated into larger molecules, the oxetane moiety can influence conformation, polarity, and intermolecular interactions. researchgate.net this compound serves as a trifunctional scaffold, providing the oxetane core, a flexible ether linkage, and a reactive primary amine for building larger, functional materials.

The polarity imparted by the two oxygen atoms can enhance the solubility and processability of materials. In the field of liquid crystals, for example, oxetane-based reactive mesogens are explored as alternatives to acrylates, offering benefits such as oxygen insensitivity during polymerization and reduced shrinkage. rsc.org The subject compound could be derivatized to produce such mesogens.

Furthermore, the ability of the amine group to be functionalized allows for the attachment of this oxetane scaffold to surfaces or other materials. For instance, it could be grafted onto polymer backbones or used to create self-assembled monolayers with specific surface properties. The combination of the rigid oxetane, the flexible ether, and the reactive amine provides a modular toolkit for designing scaffolds for applications ranging from specialized polymers and liquid crystals to functional surface coatings. rsc.orgamanote.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For [3-(Methoxymethyl)oxetan-3-yl]methanamine, both ¹H and ¹³C NMR would provide definitive information about its molecular framework.

Comprehensive Structural and Stereochemical Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on analogous 3,3-disubstituted oxetanes, the methylene (B1212753) protons of the oxetane (B1205548) ring are predicted to appear as two distinct sets of signals, likely doublets, due to their diastereotopic nature. This is a characteristic feature of substituents at the C3 position of the oxetane ring. The methoxymethyl and aminomethyl protons would each give rise to singlets, with their chemical shifts influenced by the adjacent heteroatoms. The amine protons are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for the quaternary carbon of the oxetane ring, the two equivalent oxetane methylene carbons, the methoxymethyl carbon, the aminomethyl carbon, and the methoxy (B1213986) carbon. The chemical shifts of these carbons would be characteristic of their local electronic environments.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure. COSY would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is crucial for identifying long-range (2-3 bond) correlations, for instance, between the protons of the methoxymethyl group and the quaternary C3 carbon of the oxetane ring, confirming the connectivity. As this compound is achiral, it does not possess stereoisomers, and therefore, stereochemical elucidation beyond confirming the diastereotopicity of the ring protons is not applicable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous 3,3-disubstituted oxetanes)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Oxetane CH₂~ 4.4 - 4.7d
Oxetane CH₂~ 4.2 - 4.5d
CH₂OCH₃~ 3.4 - 3.6s
OCH₃~ 3.2 - 3.4s
CH₂NH₂~ 2.8 - 3.0s
NH₂~ 1.5 - 2.5br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous 3,3-disubstituted oxetanes)

CarbonPredicted Chemical Shift (δ, ppm)
C3 (Quaternary)~ 75 - 80
Oxetane CH₂~ 70 - 75
CH₂OCH₃~ 70 - 75
OCH₃~ 58 - 62
CH₂NH₂~ 45 - 50

In Situ Monitoring of Reaction Progress and Intermediate Detection

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. The synthesis of this compound likely involves multiple steps, and ¹H NMR can be used to track the consumption of starting materials and the formation of intermediates and the final product. For instance, in a potential synthesis involving the reduction of a corresponding nitrile or azide (B81097), the disappearance of the precursor's characteristic signals and the appearance of the aminomethyl proton signal would indicate the progression of the reaction. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading without the need for extensive workup and isolation at each time point. Furthermore, the detection of any unexpected signals could signify the formation of byproducts or reaction intermediates, providing valuable mechanistic insights.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₁₃NO₂), the calculated exact mass would be compared to the experimentally determined value, typically with a mass accuracy of less than 5 ppm, to confirm its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to generate the molecular ion and fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways are expected. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a hydrogen radical or the methoxymethyl group. Cleavage of the oxetane ring is also a plausible fragmentation route. The strained four-membered ring can undergo ring-opening upon ionization.

Table 3: Predicted Key HRMS Fragments for this compound

m/z (Predicted)Possible Fragment Structure/Loss
[M+H]⁺Protonated molecular ion
[M-CH₃O]⁺Loss of a methoxy radical
[M-CH₂NH₂]⁺Loss of the aminomethyl radical
[C₄H₈NO]⁺Fragment resulting from oxetane ring cleavage

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amine. C-H stretching vibrations of the methylene and methyl groups would appear in the 2800-3000 cm⁻¹ region. A prominent C-O-C stretching band, characteristic of the ether linkage and the oxetane ring, is expected around 1100-1000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric C-C and C-O stretching modes of the oxetane ring would likely give rise to distinct signals in the Raman spectrum.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3300-3500N-H stretch (primary amine)
2800-3000C-H stretch (aliphatic)
1590-1650N-H bend (primary amine)
1100-1000C-O-C stretch (ether and oxetane)

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline derivatives are obtained)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. While this compound is likely a liquid at room temperature, it may be possible to form crystalline derivatives, such as salts (e.g., hydrochloride or tartrate) or N-acylated products. If a suitable single crystal of a derivative can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information of the molecule. This would unequivocally confirm the connectivity and the puckered conformation of the oxetane ring. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding the solid-state properties of the material.

Future Research Directions and Unexplored Avenues in 3 Methoxymethyl Oxetan 3 Yl Methanamine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3,3-disubstituted oxetanes, such as the core of [3-(Methoxymethyl)oxetan-3-yl]methanamine, traditionally relies on multi-step sequences. acs.orgconnectjournals.com A primary future direction is the development of more direct, efficient, and sustainable synthetic routes. Current methods often involve intramolecular cyclizations, such as the Williamson etherification of 1,3-diols, which can be substrate-dependent and produce modest yields. acs.org

Future research will likely focus on:

C-H Functionalization: A groundbreaking approach involves the direct conversion of unactivated sp³ alcohols into oxetanes. acs.orgresearchgate.net This strategy streamlines synthesis by avoiding pre-functionalization, thus reducing step counts and waste. researchgate.net Applying this to precursors of this compound could significantly enhance synthetic efficiency.

Ring Contractions: Photochemical ring contractions of 2,5-dihydrofurans using diazo compounds present a catalyst-free method to produce functionalized oxetanes under mild conditions. rsc.org Exploring this pathway could offer novel access to oxetane (B1205548) intermediates.

Cycloadditions: The Paternò-Büchi reaction, a [2+2] photocycloaddition of alkenes and carbonyls, is a classic method for oxetane synthesis. magtech.com.cn Future work could focus on developing catalytic and asymmetric versions to control stereochemistry and broaden the substrate scope for complex molecules. beilstein-journals.org

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, is an emerging green approach for the enantioselective formation of chiral oxetanes. researchgate.net Engineering these enzymes could provide a highly selective and sustainable route to chiral derivatives of this compound.

Synthetic Strategy Key Features Potential Advantages for this compound Synthesis
Alcohol C-H Functionalization Direct conversion of alcohols to oxetanes. acs.orgReduced step count, milder conditions, suitable for late-stage functionalization. researchgate.net
Photochemical Ring Contraction Catalyst-free, visible light-mediated. rsc.orgHigh atom economy, access to unique functionalized oxetanes. rsc.org
Catalytic Cycloadditions Asymmetric control, broader substrate scope. beilstein-journals.orgAccess to stereochemically defined oxetane cores.
Biocatalysis High enantioselectivity, green reaction conditions. researchgate.netSustainable production of chiral building blocks.

Exploration of New Catalytic Transformations for Functionalization

While the oxetane ring is relatively stable, its inherent ring strain can be harnessed for various chemical transformations. acs.org Future research into catalytic methods will be crucial for selectively functionalizing the this compound scaffold.

Unexplored avenues include:

Radical Ring-Opening: Cobalt-catalyzed strategies can facilitate the radical ring-opening of oxetanes, providing access to nucleophilic radicals for subsequent reactions like Giese additions. researchgate.net This could enable novel C-C bond formations at the oxetane core, complementing traditional nucleophilic ring-opening methods. researchgate.net

Brønsted Acid Catalysis: Oxetan-3-ols can act as 1,2-bis-electrophiles under Brønsted acid catalysis, reacting with diols to form 1,4-dioxanes. nih.gov Adapting this methodology could allow the methoxymethyl and methanamine side chains to participate in or direct new cyclization reactions.

Transition-Metal Catalysis: While SN2 substitutions and cross-coupling reactions are common for functionalizing the oxetane ring, there is room to expand the catalytic toolbox. nih.gov For example, developing methods for the direct, regioselective C-H activation of the oxetane ring or its substituents would be a significant advance.

Advanced Material Science Applications (e.g., in organic electronics, supramolecular chemistry)

The unique properties of oxetanes—polarity, metabolic stability, and three-dimensionality—make them attractive for material science. nih.govontosight.ai

Organic Electronics: Oxetane-functionalized conjugated polymers have been explored for their applications in organic (opto)electronic devices. it.ptresearchgate.net The oxetane units can act as cross-linking moieties, which improves the stability of multilayered devices. it.pt The this compound scaffold could be incorporated into new polymers to tune their electronic and processing properties for applications in organic field-effect transistors (OFETs) and polymer solar cells (PSCs). researchgate.net

Supramolecular Chemistry: The oxetane oxygen is a good hydrogen-bond acceptor, a property that can be exploited in designing supramolecular assemblies. mdpi.com The amine and ether functionalities of this compound provide additional sites for non-covalent interactions, making it a candidate for building complex, self-assembled structures like molecular cages or polymers with defined architectures.

Advanced Polymers: Oxetanes are used as monomers in cationic ring-opening polymerization to create polyethers. tue.nlradtech.org Liquid crystalline polymers based on oxetanes have shown promise in creating advanced functional materials like soft robotics and responsive surfaces. tue.nl Derivatives of this compound could be explored as monomers to create polymers with tailored thermal and mechanical properties.

Application Area Role of Oxetane Moiety Potential Future Research
Organic Electronics Cross-linking unit in conjugated polymers. it.ptSynthesis of novel oxetane-containing polymers with tailored optoelectronic properties.
Supramolecular Chemistry Hydrogen-bond acceptor. mdpi.comDesign of self-assembling systems based on this compound.
Liquid Crystal Polymers Polymerizable group for creating networks. tue.nlDevelopment of new liquid crystalline elastomers and networks for responsive materials. tue.nl

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and the ability to handle unstable intermediates. nih.govacs.org The generation of highly unstable intermediates like 3-oxetanyllithium has been successfully demonstrated using flow technology, enabling access to previously unexplored chemical space. nih.govacs.org

Future research should focus on integrating the synthesis and derivatization of this compound into continuous flow systems. This would allow for:

Safer and More Efficient Synthesis: Handling potentially hazardous reagents and intermediates in a closed, controlled flow environment.

Rapid Analogue Synthesis: Coupling flow reactors with automated purification and analysis platforms to rapidly generate libraries of derivatives for screening in drug discovery or materials science. acs.org

On-Demand Production: Enabling the production of specific quantities of the compound or its derivatives as needed, reducing waste and storage issues.

The development of flow-based protocols for key transformations, such as the Paterno-Büchi reaction, has already shown improved efficiency compared to batch systems. acs.org

Application of Green Chemistry Principles in Oxetane Synthesis and Derivatization

Applying the principles of green chemistry is essential for the sustainable development of chemical processes. ontosight.ai Future research in the chemistry of this compound should prioritize environmentally benign methods.

Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as cycloaddition and ring-contraction reactions. beilstein-journals.orgrsc.org

Use of Renewable Resources: Exploring bio-based starting materials for the synthesis of the oxetane core.

Catalytic Reagents: Favoring the use of catalytic reagents over stoichiometric ones to minimize waste. This includes developing more efficient and recyclable catalysts for oxetane synthesis and functionalization. researchgate.net

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Utilizing photochemical or microwave-assisted reactions that can be more energy-efficient than conventional heating. rsc.org

By focusing on these future research directions, the scientific community can fully exploit the potential of this compound as a versatile building block for new medicines and materials.

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